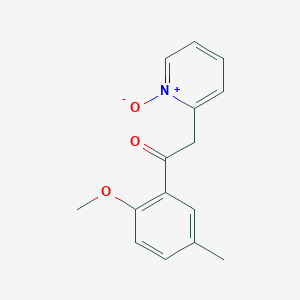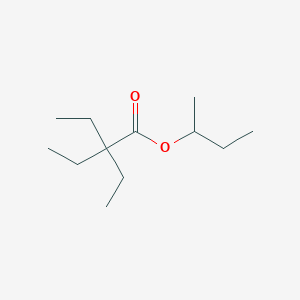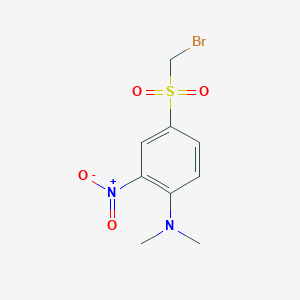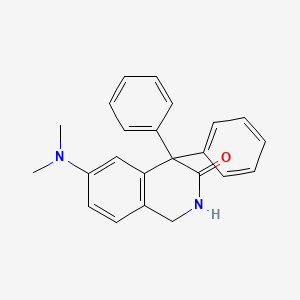
6-(Dimethylamino)-4,4-diphenyl-1,4-dihydroisoquinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)-4,4-diphenyl-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound features a dihydroisoquinoline core substituted with dimethylamino and diphenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 6-(Dimethylamino)-4,4-diphenyl-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 6-(Dimethylamino) benzo [de]isochromene-1,3-dione with benzylamine in the presence of zinc acetate and imidazole at elevated temperatures (140°C) can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-(Dimethylamino)-4,4-diphenyl-1,4-dihydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Dimethylamino)-4,4-diphenyl-1,4-dihydroisoquinolin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-4,4-diphenyl-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
6-(Dimethylamino)-4,4-diphenyl-1,4-dihydroisoquinolin-3(2H)-one can be compared with similar compounds like 2,4,6-Tris(dimethylaminomethyl)phenol and other dimethylamino-substituted aromatic compounds. While these compounds share some structural features, this compound is unique due to its specific substitution pattern and the presence of the dihydroisoquinoline core, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61308-68-7 |
|---|---|
Molecular Formula |
C23H22N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-(dimethylamino)-4,4-diphenyl-1,2-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C23H22N2O/c1-25(2)20-14-13-17-16-24-22(26)23(21(17)15-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,24,26) |
InChI Key |
NIYJPOFWEZAIHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(CNC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid](/img/structure/B14576340.png)
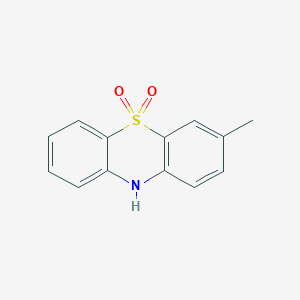
![2-[(1,1-Difluoro-2-methylpropan-2-yl)amino]ethan-1-ol](/img/structure/B14576350.png)
![Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-, perchlorate](/img/structure/B14576358.png)
![4-Morpholinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester](/img/structure/B14576361.png)
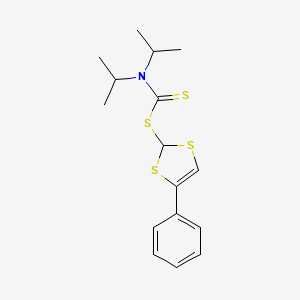
![2-[(Butylsulfanyl)methyl]-4-chlorophenol](/img/structure/B14576375.png)
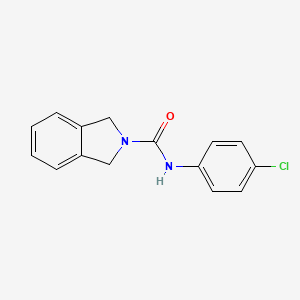
![2,2-Dibromo-N-(prop-2-en-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14576381.png)
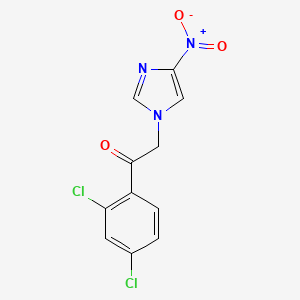
![2(1H)-Pyrimidinone, 1-ethyltetrahydro-3-[2-(methylamino)ethyl]-](/img/structure/B14576390.png)
